![molecular formula C17H20N2O4S B4419985 N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B4419985.png)
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide
描述
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which play a vital role in inflammation and pain. NS-398 is widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anti-tumor properties. It inhibits the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide is a highly selective inhibitor of COX-2 enzyme. It does not inhibit the activity of COX-1 enzyme, which is responsible for the production of prostaglandins in the stomach and kidneys. This makes this compound a useful tool for studying the role of COX-2 in various physiological and pathological conditions. However, like any other chemical compound, this compound has its limitations. It is a synthetic compound and may not accurately represent the natural COX-2 inhibitors present in the body. Moreover, the effects of this compound may vary depending on the experimental conditions and the dose used.
未来方向
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide has been extensively studied in scientific research, but there is still much to be discovered about its mechanism of action and potential therapeutic applications. Some future directions for research on this compound include:
1. Studying the role of this compound in various cancers, including breast, lung, and colon cancer.
2. Investigating the potential of this compound as a therapeutic agent for inflammatory bowel disease.
3. Studying the effects of this compound on the immune system and its potential use as an immunomodulatory agent.
4. Investigating the potential of this compound as a neuroprotective agent in various neurological disorders.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic use.
Conclusion
This compound is a selective inhibitor of COX-2 enzyme that has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has anti-inflammatory, analgesic, and anti-tumor properties and has been shown to be a useful tool for studying the role of COX-2 in various diseases. However, like any other chemical compound, this compound has its limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-(3-methylphenoxy)butanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been used to study the role of COX-2 in various diseases, including cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-6-4-5-12(2)11-14)17(20)19-13-7-9-15(10-8-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELGVZOQWGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-furoylamino)benzyl]-2-furamide](/img/structure/B4419907.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)
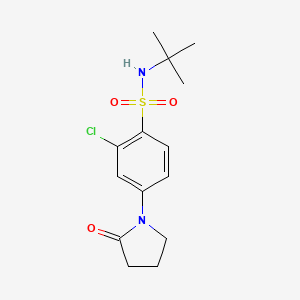
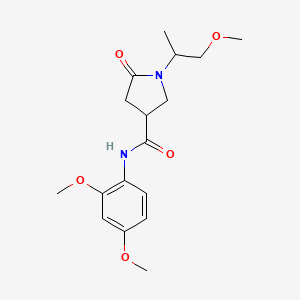
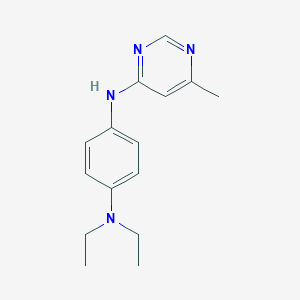
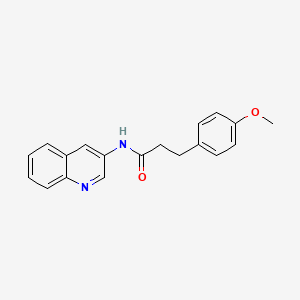

![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4419957.png)
![4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419958.png)
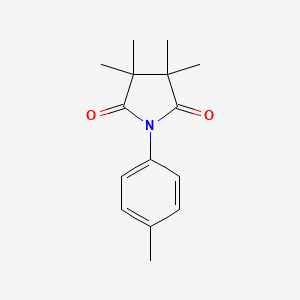
![(2-furylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4419972.png)
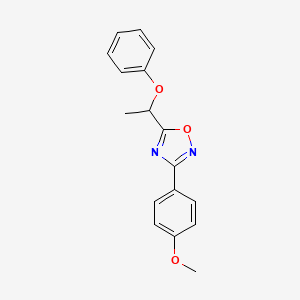
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)